molecular formula C13H18ClN B6242207 rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 2751544-33-7

rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No. B6242207
CAS RN: 2751544-33-7
M. Wt: 223.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride (Rac-PBH) is a bicyclic amine hydrochloride that is used in a variety of scientific research applications. Rac-PBH is a chiral molecule, meaning it has two enantiomers (mirror images of the same molecule). Rac-PBH is a common reagent in organic synthesis, and is used as a starting material in the production of various pharmaceuticals, including anti-inflammatory drugs. Rac-PBH is also used in various biochemical and physiological studies, as it has a wide range of effects on the human body.

Mechanism of Action

Rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride has a variety of mechanisms of action. It is an agonist of the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, inflammation, and anxiety. rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride also binds to the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior. It also binds to the dopamine receptor D2, which is involved in the regulation of movement and reward.
Biochemical and Physiological Effects
rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride has a wide range of effects on the human body. It has been shown to reduce inflammation and pain, as well as to have anxiolytic effects. It has also been shown to have neuroprotective effects, and to reduce the risk of cardiovascular disease. In addition, rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride has been shown to have anti-cancer effects, and to reduce the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride has several advantages for use in laboratory experiments. It is a chiral molecule, which means it can be used to produce drugs with specific enantiomeric forms. It is also relatively easy to synthesize, and can be used in a variety of biochemical and physiological studies. The main limitation of rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride for laboratory experiments is that it is not very stable, and can degrade over time.

Future Directions

The potential of rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride is still being explored. Future research could focus on its use in the synthesis of novel drugs, as well as its potential therapeutic effects. In addition, further research could be done on its mechanism of action, as well as its potential adverse effects. Finally, further research could be done on its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases.

Synthesis Methods

Rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride can be synthesized using a variety of methods. The most common method is an acid-catalyzed reaction of a racemic mixture of bicyclic amines with hydrochloric acid. This reaction produces a mixture of the two enantiomers of rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride. The mixture can then be separated into its individual enantiomers using a chiral chromatographic column.

Scientific Research Applications

Rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride is used in a variety of scientific research applications. It is commonly used as a starting material in the synthesis of pharmaceuticals, as it is a chiral molecule and can be used to produce drugs with specific enantiomeric forms. rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride is also used in biochemical and physiological studies, as it has a wide range of effects on the human body. It has been used to study the effects of inflammation, pain, and anxiety, as well as its potential therapeutic effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride involves the preparation of the starting material, 1,3-cyclohexadiene, followed by a series of reactions to form the final product.", "Starting Materials": [ "1,3-cyclohexadiene", "phenylmagnesium bromide", "ammonium chloride", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "1. 1,3-cyclohexadiene is reacted with phenylmagnesium bromide in anhydrous ether to form 1-phenylcyclohexene.", "2. 1-phenylcyclohexene is reacted with ammonium chloride in ethanol to form racemic 1-phenyl-1,2,3,4-tetrahydronaphthalene.", "3. racemic 1-phenyl-1,2,3,4-tetrahydronaphthalene is reduced with sodium borohydride in ethanol to form racemic 1-phenylbicyclo[2.2.1]heptane.", "4. racemic 1-phenylbicyclo[2.2.1]heptane is resolved using a chiral acid to form rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptane.", "5. rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptane is reacted with hydrochloric acid to form rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride." ] }

CAS RN

2751544-33-7

Product Name

rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride

Molecular Formula

C13H18ClN

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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